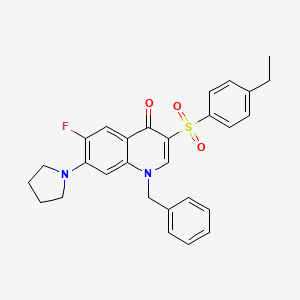

1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Description

1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name |

1-benzyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27FN2O3S/c1-2-20-10-12-22(13-11-20)35(33,34)27-19-31(18-21-8-4-3-5-9-21)25-17-26(30-14-6-7-15-30)24(29)16-23(25)28(27)32/h3-5,8-13,16-17,19H,2,6-7,14-15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZJONZJZFAPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl, fluoro, and pyrrolidinyl groups. Common synthetic methods include:

Nucleophilic substitution: Introduction of the fluoro group.

Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides.

Pyrrolidinylation: Incorporation of the pyrrolidinyl group through amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmaceutical agent due to its ability to interact with various biological targets. Research indicates that it may possess:

- Antimicrobial Properties : Studies have suggested that derivatives of this compound may exhibit activity against a range of bacterial and fungal pathogens.

- Anticancer Activity : Preliminary investigations have indicated that it could inhibit tumor growth in specific cancer cell lines by interfering with cell cycle regulation and apoptosis pathways.

Biological Studies

1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has been explored for its role in:

- Neuropharmacology : Its structure allows for interaction with neurotransmitter receptors, making it a candidate for studying neurological disorders such as depression and anxiety.

- Receptor Binding Studies : The compound's sulfonamide group may facilitate binding to various receptors, providing insights into receptor-ligand interactions.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for:

- Synthesis of Novel Derivatives : Its functional groups can be modified to create new compounds with enhanced biological activities.

- Material Science Applications : The compound's unique structure may lead to the development of new materials with specific electronic or optical properties.

Antimicrobial Activity Study

A research study evaluated the antimicrobial activity of several derivatives of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Anticancer Research

In vitro studies conducted on cancer cell lines demonstrated that one derivative of this compound induced apoptosis through the activation of caspase pathways. This finding suggests potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the functional groups present in the compound. For example, the fluoro group may enhance binding affinity to certain targets, while the sulfonyl group could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

- 1-benzyl-3-[(4-methylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one

- 1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6-chloro-7-pyrrolidin-1-ylquinolin-4(1H)-one

Uniqueness

1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets compared to similar compounds with different substituents.

Biological Activity

1-benzyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with several functional groups that contribute to its biological activity. The key structural components include:

- Benzyl group : Enhances lipophilicity.

- Fluoro group : Increases metabolic stability and alters pharmacokinetic properties.

- Pyrrolidine ring : May enhance binding affinity to biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has been targeted for antimalarial drug development .

- Proton Pump Inhibition : Compounds analogous to this structure have shown proton pump inhibitory effects, which are beneficial in treating gastric acid-related disorders .

Antimalarial Activity

Recent studies have highlighted the potential of pyrrole-based compounds, including derivatives similar to our compound, in exhibiting potent antimalarial activity. These compounds have demonstrated:

- Selectivity for Plasmodium DHODH : They show significant inhibition against Plasmodium falciparum and Plasmodium vivax, while sparing human DHODH, thus reducing potential side effects .

- Efficacy in vivo : Certain analogs have shown good efficacy in mouse models infected with malaria parasites.

Antiproliferative Effects

The compound's structural features suggest potential antiproliferative properties:

- Cell Line Studies : Preliminary studies indicate that the compound may inhibit the growth of various cancer cell lines, likely due to its ability to interfere with cellular signaling pathways involved in proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.